molecular formula C9H9NOS B12916197 3-(Methylthio)indolin-2-one CAS No. 40800-64-4

3-(Methylthio)indolin-2-one

Cat. No.: B12916197
CAS No.: 40800-64-4
M. Wt: 179.24 g/mol
InChI Key: JTNQDMOMSQTYFZ-UHFFFAOYSA-N
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Description

3-(Methylthio)indolin-2-one is a chemical compound belonging to the indolin-2-one family. This compound is characterized by the presence of a methylthio group attached to the third position of the indolin-2-one core structure. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)indolin-2-one can be achieved through various synthetic routes. One common method involves the reaction of indolin-2-one with methylthiolating agents under specific conditions. For example, a direct one-pot base-induced alkenylation of indolin-2-ones using 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles has been developed. Different bases such as sodium methoxide, sodium hydride, and t-butyl sodium have been used to optimize the reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted indolin-2-one derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Methylthio)indolin-2-one involves its interaction with specific molecular targets and pathways. For example, some derivatives of indolin-2-one have been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer . The compound’s effects are mediated through its binding to these targets, leading to the modulation of cellular processes.

Comparison with Similar Compounds

3-(Methylthio)indolin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indolin-2-one derivatives.

Properties

CAS No.

40800-64-4

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

3-methylsulfanyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H9NOS/c1-12-8-6-4-2-3-5-7(6)10-9(8)11/h2-5,8H,1H3,(H,10,11)

InChI Key

JTNQDMOMSQTYFZ-UHFFFAOYSA-N

Canonical SMILES

CSC1C2=CC=CC=C2NC1=O

Origin of Product

United States

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